molecular formula C7H10ClN3O B1417801 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride CAS No. 1171334-07-8

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride

Cat. No.: B1417801
CAS No.: 1171334-07-8
M. Wt: 187.63 g/mol
InChI Key: IOZSZWUATWVTNN-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride is a useful research compound. Its molecular formula is C7H10ClN3O and its molecular weight is 187.63 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride, also known as MFCD09264090, is the Axl receptor . Axl is a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases, which play crucial roles in cellular processes such as survival, growth, and proliferation .

Mode of Action

MFCD09264090 acts as a selective Axl inhibitor . It binds to the Axl receptor, inhibiting its activity. This inhibition disrupts the normal signaling pathways of the Axl receptor, leading to changes in cellular processes .

Biochemical Pathways

Given its role as an axl inhibitor, it likely impacts pathways involving axl and its downstream effects . Axl is involved in several signaling pathways related to cell survival, growth, and proliferation .

Pharmacokinetics

These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action .

Result of Action

The inhibition of Axl by MFCD09264090 can lead to various molecular and cellular effects. Given Axl’s role in cellular processes, the compound’s action could potentially influence cell survival, growth, and proliferation . The specific effects would depend on the context, including the type of cells and the presence of other signaling molecules .

Action Environment

The action, efficacy, and stability of MFCD09264090 can be influenced by various environmental factors. These could include the presence of other molecules that interact with Axl, the pH and temperature of the environment, and the presence of metabolic enzymes that could alter the compound

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell growth and survival . Additionally, it can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes . These interactions can result in altered cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding to specific biomolecules, such as enzymes and receptors, thereby altering their activity . This compound can act as an enzyme inhibitor, blocking the active site and preventing substrate binding . Alternatively, it can function as an activator, enhancing the enzyme’s catalytic activity . Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function can persist, with some changes becoming more pronounced over time . For instance, prolonged exposure to this compound can lead to sustained alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting cell survival . At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, this compound can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in the production and utilization of key metabolites . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, depending on its affinity for certain biomolecules and its physicochemical properties . These interactions can influence its localization and overall biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes . These localization patterns are essential for understanding the precise mechanisms through which this compound exerts its biological effects .

Properties

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c11-7-5-1-2-8-3-6(5)9-4-10-7;/h4,8H,1-3H2,(H,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZSZWUATWVTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656809
Record name 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171334-07-8
Record name 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride
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Reactant of Route 6
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